molecular formula C13H15N3O4S B11263043 ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11263043
M. Wt: 309.34 g/mol
InChI Key: FIINQNLMIJPMOM-UHFFFAOYSA-N
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Description

Ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of sulfonamides and pyrazoles This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved by the reaction of ethyl acetoacetate with phenyl hydrazine in the presence of acetic acid . The resulting pyrazole intermediate is then subjected to sulfonamide formation by reacting with methyl phenyl sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Microwave irradiation and other advanced techniques may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole ring can also interact with various biological pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to the combination of its pyrazole ring, sulfamoyl group, and ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-9-12(15-14-11)21(18,19)16(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15)

InChI Key

FIINQNLMIJPMOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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